molecular formula C11H18O5 B12666383 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione CAS No. 97043-69-1

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione

Cat. No.: B12666383
CAS No.: 97043-69-1
M. Wt: 230.26 g/mol
InChI Key: GVAGLAABBPHREE-UHFFFAOYSA-N
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Description

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a complex organic compound that belongs to the class of β-diketones This compound is characterized by the presence of an allyloxy group, a hydroxypropoxy group, and a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione typically involves multiple steps. One common method includes the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, such as ethyl acetoacetate, using a strong base like sodium ethoxide. This enolate ion then undergoes alkylation with an allyl halide to introduce the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent hydrolysis of carbohydrates . Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both allyloxy and hydroxypropoxy groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

97043-69-1

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

3-(2-hydroxy-3-prop-2-enoxypropoxy)pentane-2,4-dione

InChI

InChI=1S/C11H18O5/c1-4-5-15-6-10(14)7-16-11(8(2)12)9(3)13/h4,10-11,14H,1,5-7H2,2-3H3

InChI Key

GVAGLAABBPHREE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OCC(COCC=C)O

Origin of Product

United States

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